molecular formula C12H11BrF2O B12987361 (3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol

(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol

Cat. No.: B12987361
M. Wt: 289.12 g/mol
InChI Key: SPKDBDOHUBOPJU-UHFFFAOYSA-N
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Description

(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which includes a 4-bromophenyl group and two fluorine atoms. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensionality, making it an interesting subject for research in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of (3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol can be achieved through several synthetic routes. One common method involves the nucleophilic addition of a bromophenyl group to a difluorobicyclo[1.1.1]pentane core. This reaction typically requires the use of strong bases and specific reaction conditions to ensure the correct orientation of the substituents .

Chemical Reactions Analysis

(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol undergoes various types of chemical reactions, including:

Scientific Research Applications

(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets through its unique three-dimensional structure. The compound’s rigidity and spatial arrangement allow it to fit into binding sites on proteins and other macromolecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol can be compared with other similar compounds, such as:

    (3-(4-Chlorophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.

    (3-(4-Fluorophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol: The presence of a fluorine atom in place of the bromine atom can affect the compound’s electronic properties and interactions with biological targets.

    (3-(4-Methylphenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol: The methyl group can influence the compound’s hydrophobicity and overall chemical behavior

These comparisons highlight the uniqueness of this compound and its potential for various applications in scientific research and industry.

Properties

Molecular Formula

C12H11BrF2O

Molecular Weight

289.12 g/mol

IUPAC Name

[3-(4-bromophenyl)-2,2-difluoro-1-bicyclo[1.1.1]pentanyl]methanol

InChI

InChI=1S/C12H11BrF2O/c13-9-3-1-8(2-4-9)11-5-10(6-11,7-16)12(11,14)15/h1-4,16H,5-7H2

InChI Key

SPKDBDOHUBOPJU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)F)C3=CC=C(C=C3)Br)CO

Origin of Product

United States

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